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Compound of Interest

Compound Name:
2-(2-Fluorophenoxy)propanoic

acid

CAS No.: 17088-71-0

Cat. No.: B2470676 Get Quote

Executive Summary & Compound Profile
2-(2-Fluorophenoxy)propanoic acid is an ether-linked carboxylic acid featuring an ortho-

fluorinated aromatic ring. Its characterization relies heavily on the distinct electronic effects of

the fluorine atom, which introduces significant coupling in NMR (

F-

H and

F-

C) and characteristic fragmentation patterns in Mass Spectrometry.
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Property Data

IUPAC Name 2-(2-Fluorophenoxy)propanoic acid

CAS Number 17088-71-0

Molecular Formula

Molecular Weight 184.16 g/mol

Monoisotopic Mass 184.0536 Da

Key Structural Features

Chiral center (

-carbon), Ortho-F substitution, Carboxylic acid

dimer

Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure, differentiating it from

its isomers (e.g., 3-fluoro or 4-fluoro analogs).
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Unknown Sample
(C9H9FO3)

IR Spectroscopy
Confirm Functional Groups

(-COOH, Ar-O-C, C-F)

Step 1

Mass Spectrometry
Determine MW (184)

& Fragmentation (M-45)

Step 2

1H NMR
Confirm Propanoic Backbone
& Ortho-Substitution Pattern

Step 3

13C NMR
Observe C-F Coupling

(Doublets)

Step 4

Confirmed Structure:
2-(2-Fluorophenoxy)propanoic acid

Validation

Click to download full resolution via product page

Figure 1: Step-wise spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for this compound due to the spin-active
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F nucleus (

, 100% abundance), which causes distinctive splitting.

H NMR Data (400 MHz, )
The spectrum is characterized by the propanoic acid "backbone" (quartet + doublet) and a

complex aromatic region due to ortho-F coupling.

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

COOH 10.5 - 12.0 br s 1H -

Carboxylic

acid proton

(exchangeabl

e)

Ar-H (3) 7.05 - 7.15 ddd 1H

Aromatic

proton ortho

to F

Ar-H (5) 6.90 - 7.05 m 2H -

Aromatic

protons

meta/para

Ar-H (4/6) 6.85 - 6.95 m 1H -

Remaining

aromatic

proton

-CH 4.78 q 1H

Methine

proton (chiral

center)

-CH 1.68 d 3H Methyl group

Interpretation Insight:

The quartet at ~4.78 ppm is deshielded by the adjacent oxygen and carbonyl group.
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The aromatic region will not show the clean doublets of a para-substituted system. Instead,

expect complex multiplets due to overlapping

,

, and

couplings.

C NMR Data (100 MHz, )
Fluorine coupling (

F-

C) turns specific carbon signals into doublets. This is the "fingerprint" for the ortho-isomer.

Carbon
Shift (

, ppm)

Splitting (

, Hz)
Assignment

C=O 176.5 s Carboxyl carbon

C-2 (Ar) 153.5 d, Aromatic C bonded to

F

C-1 (Ar) 145.8 d, Aromatic C bonded to

O (Ipso)

C-3 (Ar) 116.5 d, Aromatic C ortho to F

C-5 (Ar) 124.2 d, Aromatic C meta to F

C-4 (Ar) 122.8 d, Aromatic C para to O

C-6 (Ar) 115.2 s (or small d) Aromatic C ortho to O

-CH 73.5 s Ether methine

-CH 18.4 s Methyl
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F NMR
Shift:

-130 to -135 ppm (typical for ortho-substituted fluorobenzenes).

Pattern: Multiplet (due to coupling with Ar-H).

Mass Spectrometry (MS)
The mass spectrum (EI, 70 eV) follows a fragmentation pathway driven by the stability of the

phenoxy radical/cation.

Key Ions
Molecular Ion (

): m/z 184 (Weak, measurable).

Base Peak: m/z 139 (M - COOH) or m/z 112 (Fluorophenol radical cation).

Diagnostic Fragments:

m/z 139: Loss of carboxylic acid group

.

m/z 112: 2-Fluorophenol fragment

.

m/z 95: Loss of OH from fluorophenol fragment (Loss of F is rare).

Fragmentation Pathway Diagram
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Molecular Ion
[M]+ m/z 184

[M - COOH]+
m/z 139

-COOH (45)

[C6H4F-OH]+
(Fluorophenol)

m/z 112

Ether Cleavage

[C2H4COOH]+
m/z 73

Alkyl Cleavage

Click to download full resolution via product page

Figure 2: Electron Ionization (EI) fragmentation pathway.

Infrared Spectroscopy (IR)
The IR spectrum confirms the carboxylic acid functionality and the aryl ether linkage.
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Wavenumber (

)
Intensity Vibration Mode Notes

2800 - 3200 Broad, Med O-H Stretch
Characteristic of

COOH dimers.

1715 - 1730 Strong C=O Stretch Carbonyl group.[1]

1590, 1500 Medium C=C Aromatic
Benzene ring

breathing.

1250 - 1280 Strong C-F Stretch

Aryl-Fluorine bond

(often overlaps with C-

O).

1210 - 1240 Strong C-O-C Stretch
Aryl alkyl ether

linkage.

750 Strong C-H Bending

Ortho-disubstituted

benzene ring (out-of-

plane).

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without line broadening from the carboxylic acid proton:

Solvent: Use

(99.8% D) with 0.03% TMS.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

Filtration: Filter through a glass wool plug to remove suspended solids (crucial for accurate

integration).

Exchange (Optional): Add 1 drop of
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and shake. The broad singlet at 10-12 ppm (COOH) will disappear, confirming the acidic
proton.

Sample Preparation for IR (ATR Method)
Ensure the ATR crystal (Diamond/ZnSe) is clean (isopropanol wipe).

Place ~2 mg of solid sample on the crystal.

Apply pressure using the clamp until the force gauge indicates optimal contact.

Acquire background spectrum (air) before measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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